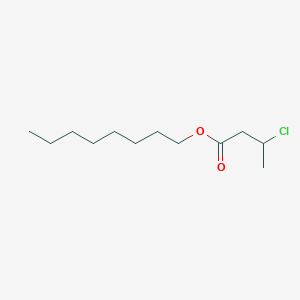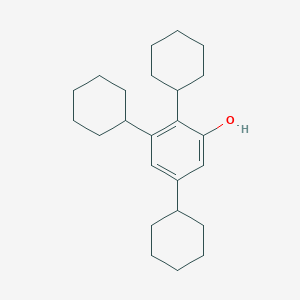
Octyl 3-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 3-chlorobutanoate: is an organic compound with the molecular formula C12H23ClO2 It is an ester derived from the reaction between octanol and 3-chlorobutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl 3-chlorobutanoate can be synthesized through the esterification reaction between octanol and 3-chlorobutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl 3-chlorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanol and 3-chlorobutanoic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorobutanoate moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Hydrolysis: Octanol and 3-chlorobutanoic acid.
Reduction: Octanol and butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl 3-chlorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and substituted butanoates. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: In biological research, this compound is used as a model compound to study the metabolism and enzymatic hydrolysis of esters. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and specificity.
Medicine: While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are investigated for their potential pharmacological properties. Research focuses on developing new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products.
Wirkmechanismus
Comparison with Other Similar Compounds: Octyl 3-chlorobutanoate can be compared with other esters and chlorinated butanoates, such as:
Octyl butanoate: Similar ester structure but lacks the chlorine atom, resulting in different reactivity and applications.
3-chlorobutanoic acid: The parent acid of this compound, used in similar synthetic applications but with different properties.
Octyl acetate: Another ester with a similar structure but different functional groups, leading to distinct chemical behavior and uses.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable compound for studying substitution reactions and developing new synthetic methodologies.
Vergleich Mit ähnlichen Verbindungen
- Octyl butanoate
- 3-chlorobutanoic acid
- Octyl acetate
Eigenschaften
CAS-Nummer |
88395-86-2 |
|---|---|
Molekularformel |
C12H23ClO2 |
Molekulargewicht |
234.76 g/mol |
IUPAC-Name |
octyl 3-chlorobutanoate |
InChI |
InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
KGTJTJMGWKRVOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)


stannane](/img/structure/B14377397.png)

![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)




